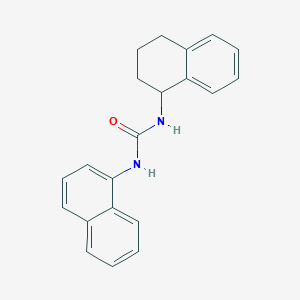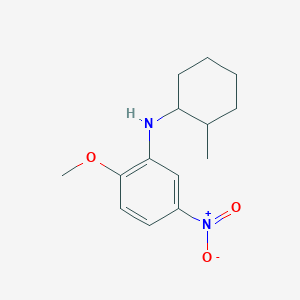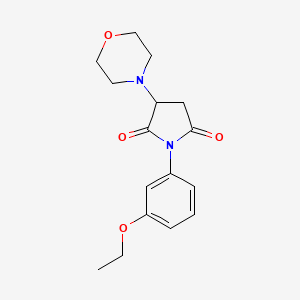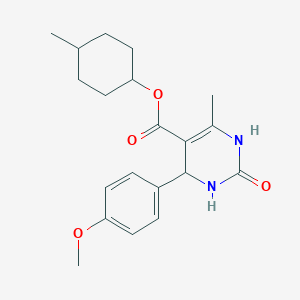
N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea (NTNU) is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant anti-inflammatory, anticancer, and antidiabetic activities in vitro and in vivo. N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been reported to possess potent inhibitory effects against several enzymes, including cyclooxygenase-2, lipoxygenase, and aldose reductase.
Wirkmechanismus
The exact mechanism of action of N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and cellular processes. N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to suppress the activity of nuclear factor-κB, a transcription factor involved in the regulation of inflammation and immune response. N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the levels of reactive oxygen species and malondialdehyde, two markers of oxidative stress, and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals by enhancing the activity of insulin signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages as a research tool. It is a synthetic compound, which makes it easier to obtain in large quantities and with high purity. It is also stable under normal laboratory conditions and can be easily stored for long periods. However, N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has some limitations as well. It is relatively expensive compared to other research tools, and its synthesis requires specialized equipment and expertise. Moreover, the exact mechanism of action of N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood, which limits its potential applications in some fields of research.
Zukünftige Richtungen
N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several potential future directions for research. One possible direction is to explore its therapeutic potential in various diseases, such as cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more potent and selective derivatives. Moreover, N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea could be used as a research tool to study the role of various enzymes and signaling pathways in cellular processes. Finally, the synthesis of N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea could be optimized to improve its yield and reduce its cost, which would make it more accessible to researchers.
Synthesemethoden
N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can be synthesized by reacting 1-naphthylisocyanate with 1,2,3,4-tetrahydro-1-naphthalenamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea by the addition of a suitable reagent. The yield of N-1-naphthyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(22-19-13-5-9-15-7-1-3-11-17(15)19)23-20-14-6-10-16-8-2-4-12-18(16)20/h1-5,7-9,11-13,20H,6,10,14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYDMFHLKYPJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)



![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5113241.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5113253.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline](/img/structure/B5113260.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5113279.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5113289.png)